o-Tolunitrile
Description
o-Tolunitrile (CAS 529-19-1), also known as 2-methylbenzonitrile or o-cyanotoluene, is an aromatic nitrile with the molecular formula C₈H₇N. It features a nitrile (-C≡N) group at the ortho position relative to a methyl (-CH₃) substituent on a benzene ring . This compound is a colorless liquid (boiling point: 104–106°C at 20 mmHg) and serves as a critical intermediate in synthesizing pharmaceuticals, fluorescent whitening agents, dyes, rubber chemicals, and pesticides . Its reactivity and applications are influenced by its unique electronic and steric properties derived from the ortho-methyl group.
Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzonitrile | |
|---|---|---|
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InChI |
InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |
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InChI Key |
NWPNXBQSRGKSJB-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1C#N | |
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Molecular Formula |
C8H7N | |
| Record name | O-TOLUNITRILE | |
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DSSTOX Substance ID |
DTXSID6022050 | |
| Record name | 2-Tolunitrile | |
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Molecular Weight |
117.15 g/mol | |
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Physical Description |
O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
184 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | O-TOLUNITRILE | |
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Density |
0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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CAS No. |
529-19-1, 25550-22-5 | |
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| Record name | 2-Methylbenzonitrile | |
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| Record name | Benzonitrile, methyl- | |
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| Record name | O-TOLUNITRILE | |
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Melting Point |
7.7 °F (NTP, 1992) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolunitrile can be synthesized through several methods:
Diazotization of o-toluidine: This method involves the reaction of o-toluidine with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with cuprous cyanide to produce this compound.
Ammoxidation of methylbenzyl chlorides: This method involves the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene.
Industrial Production Methods:
Catalytic Gas Phase Ammoxidation: This method involves the catalytic gas phase ammoxidation of xylenes.
Liquid Phase Ammoxidation: This method involves the liquid phase ammoxidation of xylenes at lower reaction temperatures to increase the selectivity of tolunitriles.
Chemical Reactions Analysis
Incompatibilities and Hazardous Reactions
o-Tolunitrile exhibits reactivity typical of nitriles :
-
Polymerization : May polymerize exothermically in the presence of metals (e.g., aluminum, copper) or metal compounds .
-
Acid Reactions : Reacts violently with strong oxidizing acids (e.g., sulfuric acid), releasing toxic hydrogen cyanide (HCN) .
-
Base Reactions : Generates HCN when mixed with bases (e.g., NaOH) .
-
Oxidizing Agents : Incompatible with peroxides and epoxides, leading to uncontrolled exothermic reactions .
Hydrolysis Pathways
This compound undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Reaction rates increase with temperature, and heat generation is significant .
Catalytic Ammoxidation
Ammoxidation of 4-phenyl-o-tolunitrile on a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst produces 4-phenylphthalonitrile (primary product), with byproducts including 4-phenylphthalimide and CO₂ .
Key Findings:
-
Reaction Scheme :
-
Selectivity Trends :
Oxidation and Byproduct Formation
This compound undergoes oxidative degradation under high-temperature ammoxidation:
-
CO₂ Formation : Results from direct oxidation of the substrate and decarboxylation of 4-phenylphthalimide .
-
Byproduct Kinetics :
Polymerization and Stability
-
Metal-Induced Polymerization : Occurs exothermically with metals like aluminum, requiring strict temperature control .
-
Thermal Decomposition : At temperatures >205°C (boiling point), decomposition releases toxic fumes (HCN, CO) .
Reaction with Reducing Agents
This compound reacts vigorously with reducing agents (e.g., LiAlH₄), producing toluene derivatives or amines, though specific pathways require further study .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceuticals
o-Tolunitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is used to produce:
- Antihypertensive Agents : Compounds that help manage high blood pressure.
- Anti-inflammatory Drugs : Medications that reduce inflammation and alleviate pain.
- Antipsychotics : Drugs used to treat psychiatric disorders.
- Vitamin B1 Derivatives : Essential for metabolic processes and overall health .
Case Study: Synthesis of 4-Phenylphthalonitrile
Research has shown that this compound can be converted into 4-phenylphthalonitrile through vapor-phase catalytic processes. This reaction involves the ammoxidation of this compound, where specific conditions such as temperature and partial pressures significantly influence the conversion rates and product selectivity. The activation energy for this reaction has been determined to be approximately 116.53 kJ/mole, indicating its feasibility for industrial applications .
Agrochemical Applications
Precursor for Agrochemicals
In the agrochemical sector, this compound is utilized as a precursor for synthesizing:
- Herbicides : Chemicals designed to eliminate unwanted plants.
- Insecticides : Substances used to control insect populations.
- Fungicides : Agents that combat fungal infections in crops.
- Plant Growth Regulators : Compounds that modify plant growth processes .
The versatility of this compound in creating various agrochemicals highlights its significance in agricultural practices aimed at improving crop yields and managing pests effectively.
Dye and Pigment Production
This compound is a vital intermediate in the synthesis of azo dyes, which are extensively used in the textile industry. These dyes are known for their vibrant colors and stability, making them suitable for various applications in fabric dyeing and printing .
Catalytic Applications
Recent studies have focused on the catalytic properties of this compound derivatives. For instance, rhodium(II) complexes with this compound ligands have been synthesized and characterized for their potential catalytic activities. These complexes are being investigated for their selectivity and efficiency in various chemical reactions .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Antihypertensive agents, anti-inflammatory drugs | Used as an intermediate; significant activation energy for reactions |
| Agrochemicals | Herbicides, insecticides, fungicides | Precursor for essential agricultural chemicals |
| Dyes and Pigments | Azo dyes for textiles | Important in dye synthesis |
| Catalysis | Rhodium(II) complexes with this compound | Investigated for catalytic properties |
Mechanism of Action
The mechanism of action of o-tolunitrile involves its conversion to various derivatives through chemical reactions. For example, in the presence of nitrilases, this compound can be hydrolyzed to o-toluic acid . The nitrile group in this compound can also enhance the binding affinity of pharmaceutical agents to their molecular targets, improving their pharmacokinetic profiles .
Comparison with Similar Compounds
Structural Isomers: p-Tolunitrile
Structural Differences :
- o-Tolunitrile : Methyl and nitrile groups are adjacent (ortho position).
- p-Tolunitrile : Methyl and nitrile groups are opposite (para position).
Physical Properties :
| Property | This compound | p-Tolunitrile |
|---|---|---|
| Boiling Point (°C) | 104–106 (20 mmHg) | 104–106 (20 mmHg) |
| Melting Point (°C) | Liquid at RT | 25–27 (solidifies) |
| Solubility | Low in water | Low in water |
Benzonitrile (C₆H₅CN)
Structural Differences :
- Benzonitrile lacks substituents on the benzene ring.
Physical and Electronic Properties :
| Property | This compound | Benzonitrile |
|---|---|---|
| Boiling Point (°C) | 104–106 (20 mmHg) | 191 (at 1 atm) |
| Electrophilicity (C≡N) | Reduced (electron-donating -CH₃) | Higher (no substituents) |
Reactivity :
- Metal Coordination : Benzonitrile’s unsubstituted structure allows stronger coordination to transition metals due to the absence of steric hindrance. In contrast, this compound’s ortho-methyl group limits coordination geometry, as seen in magnesium complexes where the methyl group sterically influences the Mg–N bond length (2.138 Å in this compound vs. shorter bonds in aliphatic nitriles) .
- Nucleophilic Attack : The electron-donating methyl group in this compound reduces the electrophilicity of the nitrile carbon compared to benzonitrile, slowing hydrolysis or nucleophilic addition reactions .
Substituted Benzonitriles: 2-Methoxybenzonitrile and Ethyl 4-Cyanobenzoate
Structural Differences :
- 2-Methoxybenzonitrile : Methoxy (-OCH₃) group at the ortho position.
- Ethyl 4-Cyanobenzoate: Ester (-COOEt) group at the para position.
Electronic and Reactivity Profiles :
Aliphatic Nitriles: Acetonitrile (CH₃CN)
Structural Differences :
- Acetonitrile is a simple aliphatic nitrile without an aromatic ring.
Reactivity Comparison :
- Coordination Chemistry : Aliphatic nitriles like acetonitrile coordinate more readily to metals due to their linear structure and lack of steric hindrance. This compound’s aromatic ring enables π-backbonding interactions, stabilizing metal complexes differently .
- Thermal Stability : this compound decomposes under high-pressure conditions (e.g., during 2,3-naphthyridine oligomerization at >523 K) to release nitrogen, a pathway less common in aliphatic nitriles .
Biological Activity
o-Tolunitrile, also known as 2-methylbenzonitrile, is an organic compound with the molecular formula C₈H₇N and a molecular weight of approximately 117.15 g/mol. It is characterized by a benzene ring substituted with a methyl group at the ortho position and a cyano group, providing unique chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-tumor effects, and applications in organic synthesis.
- Molecular Formula : C₈H₇N
- Molecular Weight : 117.15 g/mol
- Physical State : Colorless to slightly yellow liquid
- Melting Point : -13 °C
- Boiling Point : 205 °C
The compound is flammable and poses health risks, including skin irritation and potential toxicity upon inhalation or ingestion. Exposure limits have been established by safety organizations, emphasizing the need for careful handling in laboratory settings .
Antimicrobial Properties
Recent studies indicate that certain derivatives of this compound may exhibit antimicrobial activity . Although findings are preliminary, they suggest that modifications to the this compound structure can enhance its efficacy against various microbial strains. Further research is necessary to validate these antimicrobial effects and explore the mechanisms involved .
Anti-Proliferative and Anti-Tumor Effects
Research has shown that some this compound derivatives possess anti-proliferative and anti-tumorigenic properties in cancer cell lines. For instance, studies have demonstrated that specific structural modifications can lead to significant reductions in cell viability in various cancer types, indicating potential therapeutic applications in oncology .
Synthesis and Applications
This compound serves as a crucial intermediate in organic synthesis due to its reactive nitrile group, allowing for versatile transformations. It can be utilized in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The ability to modify its structure through nucleophilic substitution reactions further enhances its utility .
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| p-Tolunitrile | C₈H₇N | Para-substituted methyl group |
| Benzonitrile | C₇H₅N | Lacks methyl substitution; simpler structure |
| 3-Methylbenzonitrile | C₉H₉N | Contains an additional methyl group at meta position |
The structural differences among these compounds significantly influence their reactivity and biological properties.
Case Studies
-
Anti-Tumor Activity :
- A study investigated the effects of this compound derivatives on breast cancer cell lines, revealing a dose-dependent decrease in cell proliferation.
- The mechanism was attributed to apoptosis induction through mitochondrial pathways.
-
Antimicrobial Activity :
- In vitro tests on modified this compound derivatives against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting MIC values comparable to standard antibiotics.
Q & A
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with scaled computational models and replicate studies under controlled conditions (e.g., inert atmosphere) .
- Experimental Design : Prioritize quench-and-trap techniques over deuteration for unstable intermediates .
- Resource Exclusion : Commercial data (e.g., pricing, suppliers) is excluded per academic focus .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
